molecular formula C4H4N2S2 B167329 Dithiouracil CAS No. 2001-93-6

Dithiouracil

Cat. No.: B167329
CAS No.: 2001-93-6
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
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Description

Dithiouracil, specifically 2,4-dithiouracil, is a sulfur-containing derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of oxygen atoms in the uracil molecule with sulfur atoms.

Mechanism of Action

Target of Action

Dithiouracil, specifically 2,4-Dithiouracil (2,4-DTU), is a derivative of uracil where sulfur atoms replace the oxygen atoms in the 2 and 4 positions . The primary targets of this compound are the same as those of uracil, which are primarily involved in the synthesis of nucleic acids .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the synthesis of nucleic acids. It is suggested that this compound inhibits the synthesis of thyroxine and inhibits the peripheral conversion of throxine to tri-iodothyronine . This action decreases thyroid hormone production .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis and conversion of thyroid hormones. By inhibiting the synthesis of thyroxine and the conversion of thyroxine to tri-iodothyronine, this compound affects the thyroid hormone pathway, leading to a decrease in the activity of these hormones .

Pharmacokinetics

It is known that the molecular structure of this compound is influenced by hydration, which could potentially impact its bioavailability .

Result of Action

The result of this compound’s action is a decrease in the production and activity of thyroid hormones. This can lead to a reduction in the symptoms of conditions such as hyperthyroidism . Additionally, the photophysical properties of this compound in the gas phase have been studied, revealing that excitation of this compound leads to intersystem crossing to the triplet manifold, which enables the population of the reactive triplet state with near unity yield .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the photophysical properties of this compound have been studied in the gas phase, revealing that several low-lying excited states contribute to competing internal conversion and intersystem crossing pathways . Furthermore, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to when it is thio-substituted .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with malonic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the this compound structure. Another method involves the direct thionation of uracil using reagents such as phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dithiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dithiouracil and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Dithiouracil is unique among sulfur-substituted pyrimidines due to its dual thionation. Similar compounds include:

Uniqueness:

Properties

IUPAC Name

1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4-dithiouracil?

A: The molecular formula of 2,4-dithiouracil (2,4-DTU) is C4H4N2S2, and its molecular weight is 144.21 g/mol. [, , , ] []: https://www.semanticscholar.org/paper/4cc1457c5ee76f8980a3712d9e7e85d5ba6ef152 []: https://www.semanticscholar.org/paper/ee1293bb3264d122b33f567c03e94cfa6141e5a2 []: https://www.semanticscholar.org/paper/48b5f9f07fc6764a20f816d31ed142eb019dc24e []: https://www.semanticscholar.org/paper/423dc85bff5a4861f8201f8fbd32e5aa4fd19a9f

Q2: What spectroscopic techniques are commonly employed to characterize 2,4-dithiouracil?

A: Researchers commonly utilize Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure and properties of 2,4-dithiouracil. These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecule. [, , , , ] []: https://www.semanticscholar.org/paper/b75f48087e0c7bde34482a8e5c8074c8e49fe336 []: https://www.semanticscholar.org/paper/93ba93fc176f022b6af6c7b4b13955a1821ec560 []: https://www.semanticscholar.org/paper/86ac27af9c1e661c5a0bd82ff7564fd91006edd6 []: https://www.semanticscholar.org/paper/6cdecbc4851a627cb11717e6540d7ab16f077fdc []: https://www.semanticscholar.org/paper/81941513dd9ae699d372886677429c53993b8da1

Q3: How does 2,4-dithiouracil affect nucleic acids?

A: 2,4-Dithiouracil can be incorporated into nucleic acids and alter their properties. For instance, when incorporated into DNA:RNA microhelixes, it can weaken Watson-Crick base pairing, leading to slight deformation of the helical structure. []

Q4: How does the presence of a hydrogen radical at the S4 sulphur atom of 2,4-dithiouracil impact adenine-thiouracil base pairs?

A: Theoretical studies suggest that when a hydrogen radical (H), a primary radiation product, is present at the S4 sulphur atom of 2,4-dithiouracil, it leads to base pairing destruction in adenine-2,4-dithiouracil base pairs. This finding has implications for understanding radiation-induced damage in nucleic acids containing 2,4-dithiouracil. []

Q5: Does cisplatin interact differently with 2,4-dithiouracil compared to uracil?

A: Yes, infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations reveal that cisplatin preferentially binds to the S4 atom of the canonical form of 2,4-dithiouracil, while it interacts with the O4 atom in uracil. This difference in binding site preference highlights the influence of sulfur substitution on metal coordination. []

Q6: How has Density Functional Theory (DFT) contributed to understanding 2,4-dithiouracil?

A: DFT calculations have been extensively used to investigate the structural, energetic, and spectroscopic properties of 2,4-dithiouracil. Researchers have employed DFT to study its tautomerism, hydrogen bonding interactions, metal complexation, and electronic transitions. [, , , , , ] []: https://www.semanticscholar.org/paper/69fe98e2326d653a1ac0257de632ddad94ddca2b

Q7: Have there been any studies on the excited electronic states of 2,4-dithiouracil using computational methods?

A: Yes, time-dependent density functional theory (TD-DFT) calculations have been performed to investigate the excited electronic states of 2,4-dithiouracil. These studies have provided insights into its optical absorption, magnetic circular dichroism (MCD) spectra, and the influence of thionation on its electronic structure. []

Q8: How does the position of sulfur substitution in thiouracils affect their alkali metal ion binding affinity?

A: Studies combining threshold collision-induced dissociation (TCID) experiments with theoretical calculations show that 2-thio substitution in uracil generally enhances alkali metal ion binding affinity. Conversely, 4-thio substitution reduces the binding affinity. These findings highlight the importance of sulfur position in modulating metal ion interactions. [] []: https://www.semanticscholar.org/paper/2b8f5dd26faa9a93e366a82dc42c3c5010acff10

Q9: Are there any known catalytic applications of 2,4-dithiouracil?

A: While there aren't many direct catalytic applications of 2,4-dithiouracil reported in the provided literature, its ability to chelate metal ions like copper, palladium, and ruthenium [, , , ] suggests potential for exploring its use as a ligand in metal-catalyzed reactions. Further research is needed to explore this avenue. []: https://www.semanticscholar.org/paper/fb6333b0895267d1d68f23304814ef3fb99b79d7 []: https://www.semanticscholar.org/paper/7b1b5d1af330b828f34bb5b9a7c74415e704cfa6 []: https://www.semanticscholar.org/paper/331db7bba05ece0e07ee4f57e9f8e559bd58ddd1 []: https://www.semanticscholar.org/paper/dbb4a2527968e1be037bf85acfd5ee80103e01a7

Q10: What are the potential applications of 2,4-dithiouracil in biological systems?

A: 2,4-Dithiouracil and its derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong UV absorption, high triplet yields, and efficient singlet oxygen generation. Studies have shown promising results in inhibiting cell proliferation, particularly in skin cancer models. [, , ] []: https://www.semanticscholar.org/paper/653576f95d5aab1313cf0f9bfcc54740a0e86b58

Q11: Has 2,4-dithiouracil demonstrated any antiviral activity?

A: In a study on Cymbidium mosaic virus (CyMV) in orchid tissue culture, 2,4-dithiouracil exhibited antiviral activity, reducing the virus to undetectable levels at a specific concentration. []

Q12: How does the photoreactivity of 2,4-dithiouracil compare to other thiobases like 4-thiouracil?

A: Research indicates that 2,4-dithiouracil exhibits higher photoreactivity than 4-thiouracil. Specifically, its singlet oxygen generation yield is significantly higher, making it a more efficient photosensitizer. []

Q13: Are there any other compounds being explored for similar applications as 2,4-dithiouracil in photodynamic therapy?

A: Yes, other sulfur-substituted nucleobases, like 4-thiothymidine and 2,4-dithiothymine, are being investigated for their potential in photodynamic therapy. Each of these compounds possesses unique photophysical properties that could be advantageous in specific applications. [, ]

Q14: What are some essential tools and resources for conducting research on 2,4-dithiouracil?

A14: Essential tools and resources include:

  • Spectroscopic techniques: UV-Vis, IR, and NMR spectrometers are crucial for characterizing the compound. [, , , , ]
  • Computational chemistry software: Programs like Gaussian and GAMESS, capable of performing DFT and TD-DFT calculations, are essential for studying electronic structures and spectroscopic properties. [, , , , , ]
  • Mass spectrometry: Techniques like TCID and IRMPD, coupled with mass spectrometry, are valuable for studying noncovalent interactions and gas-phase properties. [, ]
  • Time-resolved spectroscopy: Femtosecond transient absorption and time-resolved photoelectron spectroscopy are essential for investigating ultrafast excited-state dynamics. [, , , , ] []: https://www.semanticscholar.org/paper/18a463b3db0e1a7b4102a6725638b42b0f98708f []: https://www.semanticscholar.org/paper/876a77deeea81620678705b4f429dedd3168e284

Q15: When was 2,4-dithiouracil first synthesized and what were the initial areas of research focus?

A: While a specific date for the first synthesis of 2,4-dithiouracil wasn't found in the provided abstracts, early studies focused on its spectroscopic properties, tautomerism, and coordination chemistry with metal ions. [, , , ] []: https://www.semanticscholar.org/paper/56d3283e6dad43abfd108ba4f0f3deb6b8666a69 []: https://www.semanticscholar.org/paper/9db659cbe2cd4a3f3e62d530ed96b20dc68e6238 []: https://www.semanticscholar.org/paper/43d42ae6838c71a59f418c2ab2d5736342ad27ee

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